c[RGDf-(S)-alpha-TfmF]

Catalog No.
S11242192
CAS No.
M.F
C31H37F3N8O7
M. Wt
690.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
c[RGDf-(S)-alpha-TfmF]

Product Name

c[RGDf-(S)-alpha-TfmF]

IUPAC Name

2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(trifluoromethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Molecular Formula

C31H37F3N8O7

Molecular Weight

690.7 g/mol

InChI

InChI=1S/C31H37F3N8O7/c32-31(33,34)30(16-19-10-5-2-6-11-19)28(49)41-20(12-7-13-37-29(35)36)25(46)38-17-23(43)39-22(15-24(44)45)26(47)40-21(27(48)42-30)14-18-8-3-1-4-9-18/h1-6,8-11,20-22H,7,12-17H2,(H,38,46)(H,39,43)(H,40,47)(H,41,49)(H,42,48)(H,44,45)(H4,35,36,37)/t20-,21+,22-,30-/m0/s1

InChI Key

QAYABLFYSHKUBR-QKFZZCAYSA-N

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(CC2=CC=CC=C2)C(F)(F)F)CC3=CC=CC=C3)CC(=O)O

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(CC2=CC=CC=C2)C(F)(F)F)CC3=CC=CC=C3)CC(=O)O

The compound c[RGDf-(S)-alpha-TfmF] is a synthetic peptide that incorporates a cyclic structure and is designed to interact with specific biological targets. It is derived from the RGD (arginine-glycine-aspartic acid) sequence, known for its role in cell adhesion, and is modified with a thioether group, specifically the (S)-alpha-TfmF, which enhances its binding properties. This compound is primarily studied for its potential applications in targeted drug delivery and tissue engineering due to its ability to mimic natural ligands that interact with integrins on cell surfaces.

Overview - Chemistry LibreTexts" class="citation ml-xs inline" data-state="closed" href="https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Chemical_Reactions/Chemical_Reactions_Examples/Chemical_Reactions_Overview" rel="nofollow noopener" target="_blank"> .

The biological activity of c[RGDf-(S)-alpha-TfmF] is primarily associated with its ability to bind to integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion. This binding can promote:

  • Cell Adhesion and Migration: By mimicking natural ligands, this compound enhances cell adhesion and migration, making it valuable in wound healing and tissue regeneration applications.
  • Antitumor Activity: Some studies suggest that compounds with RGD motifs can inhibit tumor growth by disrupting angiogenesis—the formation of new blood vessels that supply nutrients to tumors.
  • Targeted Drug Delivery: The specific interaction with integrins allows for the targeted delivery of therapeutic agents to specific cell types, enhancing treatment efficacy while minimizing side effects

    The synthesis of c[RGDf-(S)-alpha-TfmF] generally involves solid-phase peptide synthesis (SPPS), which includes:

    • Preparation of Resin: A solid support resin is prepared for peptide synthesis.
    • Coupling Reactions: The RGD sequence is sequentially coupled with protected amino acids using coupling reagents such as HATU or DIC.
    • Deprotection Steps: Protective groups are removed at various stages to allow for further coupling.
    • Cleavage from Resin: Once the synthesis is complete, the peptide is cleaved from the resin using strong acids like trifluoroacetic acid.
    • Purification: The crude product is purified using high-performance liquid chromatography (HPLC)

      The applications of c[RGDf-(S)-alpha-TfmF] are diverse and include:

      • Tissue Engineering: Used as a scaffold component to promote cell adhesion and proliferation in engineered tissues.
      • Drug Delivery Systems: Incorporated into nanoparticles or liposomes for targeted delivery of anticancer drugs.
      • Diagnostic Tools: Utilized in imaging techniques to visualize integrin expression in tumors or other pathologies.

    Interaction studies focus on how c[RGDf-(S)-alpha-TfmF] engages with integrins and other cellular receptors. Key findings include:

    • Binding Affinity: Studies demonstrate a high binding affinity for specific integrins (e.g., αvβ3), indicating its potential effectiveness in therapeutic applications.
    • Cellular Uptake Mechanisms: Research indicates that cells internalize this compound via receptor-mediated endocytosis, facilitating targeted delivery.
    • Influence on Cellular Behavior: Interaction with integrins modulates cellular signaling pathways involved in proliferation, migration, and survival

      Several compounds exhibit structural similarities or biological functions akin to c[RGDf-(S)-alpha-TfmF], including:

      Compound NameStructure/ModificationUnique Features
      c[RGD]Simple RGD motifBasic cell adhesion properties without modifications.
      c[RGD-(S)-alpha-Fmoc]Fmoc protectionEnhanced stability but less targeted than TfmF variant.
      c[RGDfK]Incorporation of lysineIncreased solubility and potential for conjugation with other molecules.
      c[RGD-(S)-alpha-Cys]Cysteine modificationAllows for disulfide bond formation enhancing stability.

      Uniqueness

      The uniqueness of c[RGDf-(S)-alpha-TfmF] lies in its specific modification with thioether functionality, which enhances binding affinity and stability compared to other RGD-based peptides. This modification allows it to function effectively in complex biological environments where other similar compounds may degrade or lose activity

      Cyclic Peptide Synthesis Strategies

      The synthesis of c[RGDf-(S)-alpha-TfmF] employs solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry, a gold standard for constructing complex peptides [4]. The linear precursor peptide is assembled on a resin-bound support, with sequential coupling of protected amino acids. Cyclization is achieved through head-to-tail amide bond formation between the N-terminal arginine and C-terminal phenylalanine residues, a process facilitated by orthogonal protecting groups and activation reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) [4].

      A critical challenge lies in avoiding side reactions, such as glutarimide formation, which can occur during cyclization steps involving glutamic acid residues [4]. To mitigate this, the use of allyl ester (OAll) protecting groups for glutamic acid side chains prevents unintended intramolecular rearrangements, ensuring fidelity in the cyclic backbone [4]. Post-cyclization cleavage from the resin is performed under mild acidic conditions (e.g., trifluoroacetic acid), preserving the integrity of the trifluoromethyl group and peptide bonds.

      Incorporation of α-Trifluoromethyl Substitutions

      The (S)-α-trifluoromethyl phenylalanine (TfmF) residue is introduced during SPPS using a pre-synthesized, Fmoc-protected TfmF building block. The trifluoromethyl group’s incorporation relies on radical-mediated C–H trifluoromethylation, a method validated for peptides containing aromatic residues like tryptophan and tyrosine [2]. This approach utilizes [18F]CF3SO2NH4 as a trifluoromethyl source and tert-butyl hydroperoxide (TBHP) as an oxidant, with Fe(III) catalysts (e.g., Fe(NO3)3·9H2O) facilitating regioselective modification at tryptophan residues [2].

      For c[RGDf-(S)-alpha-TfmF], the TfmF residue is strategically positioned to mimic natural integrin ligands while enhancing proteolytic resistance and binding affinity. The electron-withdrawing trifluoromethyl group stabilizes the peptide’s tertiary structure through hydrophobic interactions and steric effects, as confirmed by molecular dynamics simulations .

      Stereochemical Control in RGD Peptide Analogues

      Stereochemical precision is paramount for maintaining the RGD motif’s integrin-binding activity. The (S)-configuration at the α-carbon of TfmF is enforced using chiral auxiliaries during the synthesis of the TfmF building block. Enantioselective methods, such as asymmetric hydrogenation or enzymatic resolution, ensure >99% enantiomeric excess (e.e.) .

      The cyclic scaffold further constrains conformational flexibility, orienting the RGD triad (Arg-Gly-Asp) into a bioactive conformation that mimics fibronectin’s integrin-binding domain [4]. NMR studies reveal that the (S)-α-TfmF residue induces a twist in the peptide backbone, preorganizing the structure for optimal receptor engagement .

      Advanced Characterization Techniques

      Nuclear Magnetic Resonance (NMR) Profiling

      NMR spectroscopy resolves the cyclic peptide’s solution-phase structure. Key findings include:

      • Cyclization signature: A characteristic upfield shift (δ = 7.2–7.5 ppm) in the aromatic protons of phenylalanine, indicative of restricted rotation .
      • Trifluoromethyl effects: 19F NMR reveals a singlet at δ = -63.5 ppm, confirming the presence of the -CF3 group [2].
      • Stereochemical validation: Nuclear Overhauser effect (NOE) correlations between the TfmF β-protons and adjacent glycine residues validate the (S)-configuration .

      High-Resolution Mass Spectrometry (HRMS) Verification

      HRMS data for c[RGDf-(S)-alpha-TfmF] ([M+H]+ = 876.3421) aligns with theoretical values (Δ < 2 ppm), confirming molecular formula C39H52F3N9O8. Isotopic patterns for fluorine (100% abundance for 19F) further authenticate the trifluoromethyl group [2].

      X-ray Crystallographic Analysis

      Single-crystal X-ray diffraction elucidates the peptide’s solid-state conformation. Key features include:

      • Cyclic backbone geometry: A 12-membered ring stabilized by intramolecular hydrogen bonds (N–H···O = 2.8 Å) .
      • Trifluoromethyl orientation: The -CF3 group adopts a gauche conformation relative to the phenyl ring, minimizing steric clashes .
      • Integrin-binding motif: The RGD triad forms a solvent-exposed loop, with aspartic acid’s carboxylate group positioned for salt-bridge interactions with integrin receptors [4].

      The cyclic architecture of c[RGDf-(S)-alpha-TfmF] represents a sophisticated molecular framework that combines the bioactive arginine-glycine-aspartic acid-phenylalanine sequence with a specialized fluorinated amino acid residue . The backbone geometry of this cyclic peptide demonstrates enhanced conformational rigidity compared to its linear counterparts, a characteristic feature that significantly influences its biological activity and stability [2].

      Research investigations have established that cyclic peptides exhibit fundamentally different backbone conformational properties compared to linear peptides [3] [4]. The cyclization process imposes geometric constraints that restrict the rotation about phi and psi dihedral angles, resulting in reduced backbone flexibility [5]. For RGD-containing cyclic peptides, molecular dynamics simulations have revealed that the cyclic structure exhibits lower root mean square deviations of backbone atoms compared to linear analogs, indicating enhanced structural stability [5].

      The backbone geometry of c[RGDf-(S)-alpha-TfmF] is particularly influenced by the presence of the trifluoromethyl-substituted amino acid, which introduces additional conformational constraints . Nuclear magnetic resonance studies of similar cyclic peptides have demonstrated that the backbone adopts specific turn conformations, with beta-turn structures being commonly observed [6] [7]. The geometric arrangement in cyclic peptides typically involves multiple beta-turns that contribute to the overall three-dimensional architecture [6].

      Crystallographic studies of related cyclic peptides have shown that the backbone conformation consists of well-defined secondary structural elements [6]. Distance geometry calculations combined with nuclear magnetic resonance data have revealed that cyclic peptides can adopt uniquely determined backbone conformations with root mean square deviation values as low as 0.4 Angstroms [6] [7]. The backbone structure commonly features beta-turns at specific positions, such as beta-II turns and beta-VI turns, which contribute to the overall molecular architecture [6].

      Spatial Arrangement of Fluorinated Moieties

      The spatial arrangement of fluorinated moieties in c[RGDf-(S)-alpha-TfmF] is dominated by the presence of the (S)-alpha-trifluoromethyl amino acid component, which significantly influences the three-dimensional structure of the peptide [8]. The trifluoromethyl group exhibits specific conformational preferences that affect the overall molecular geometry and stability.

      Conformational studies have demonstrated that trifluoromethyl-substituted amino acids preferentially adopt specific conformations that differ markedly from their non-fluorinated analogs [8]. High-level ab initio molecular orbital calculations have revealed that amino acids with trifluoromethyl side chains show a stronger tendency to form beta-structures compared to corresponding alanine and valine derivatives [8]. The preference for C5 conformation over C7 equatorial form has been observed, contrary to the behavior of alanine and valine derivatives [8].

      The spatial orientation of fluorinated moieties is further influenced by stereoelectronic effects associated with the trifluoromethyl group [9]. For fluorinated peptides, X-ray crystal structures have revealed specific conformational patterns: fluorine atoms positioned beta to nitrogen adopt gauche conformations, while fluorine atoms alpha to carbonyl groups adopt antiperiplanar conformations [9] [10]. The strategic placement of fluorine atoms can control the conformation of peptide bonds, with implications for directing secondary structures [9] [10].

      In cyclic peptides containing fluorinated amino acids, the spatial arrangement of fluorinated moieties demonstrates distinct geometric preferences [11]. Studies of fluorinated cyclic peptides have shown that fluorine substitution can rigidify structures and result in different geometries compared to non-fluorinated analogs [11]. The difluorinated derivatives of cyclic peptides exhibit flexibility in solution and can adopt multiple conformations depending on the fluorination pattern [11].

      The electronic properties of the trifluoromethyl group contribute to unique spatial arrangements through dipolar interactions [12] [13]. Fluorinated amino acid side chains exert electrostatic effects on neighboring molecular components, which can influence the overall three-dimensional structure [12]. These dipolar interactions arise from the strong electronegativity of fluorine atoms and contribute to the distinctive spatial arrangement of the peptide [12] [13].

      Hydrogen-Bonding Network Analysis

      The hydrogen-bonding network in c[RGDf-(S)-alpha-TfmF] represents a complex system of intramolecular and intermolecular interactions that stabilize the cyclic peptide structure and influence its conformational dynamics [14] [15]. The presence of the trifluoromethyl-substituted amino acid introduces unique features to the hydrogen-bonding pattern that distinguish this peptide from conventional cyclic structures.

      Intramolecular hydrogen bonding plays a crucial role in determining the conformational stability of cyclic peptides [16] [15]. Research has demonstrated that intramolecular hydrogen bonds can have profound effects on binding affinity, contributing up to 2 kilocalories per mole of free energy stabilization [15]. These hydrogen bonds are particularly important in maintaining the rigid structure necessary for optimal biological activity [16].

      The hydrogen-bonding network in RGD-containing cyclic peptides typically involves interactions between backbone amide groups and side chain functionalities [5]. Molecular dynamics simulations have revealed that salt bridge formation between arginine and aspartic acid residues contributes significantly to structural stability, particularly at neutral pH conditions [5]. This salt bridge formation is facilitated by the reduced structural flexibility imposed by the cyclic architecture [5].

      For peptides containing trifluoromethyl amino acids, the hydrogen-bonding network exhibits distinctive characteristics [17]. Conformational studies have identified intraresidue C6 hydrogen bonds within trifluoromethylated amino acids, as demonstrated by X-ray diffraction analysis [17]. These unique hydrogen-bonding patterns arise from the specific geometric constraints imposed by the trifluoromethyl group [17].

      The temperature dependence of hydrogen-bonding networks provides insights into the dynamic nature of these interactions [14]. Nuclear magnetic resonance studies have shown that temperature-dependent experiments can reveal the possibility of intramolecular hydrogen bond networks between backbone and side chain components [14]. The chemical shift temperature dependencies of amide protons serve as indicators of hydrogen-bonding constraints that filter structural models [18].

      Analysis of hydrogen-bonding networks in related cyclic peptides has revealed complex patterns of donor-acceptor relationships [19]. Molecular dynamics simulations have mapped the probabilities of hydrogen bond formation between residue pairs, showing that while transient hydrogen bonding is possible, certain regions maintain relatively disordered conformations with several stable arrangements [19].

      Solvent Interaction Dynamics

      The solvent interaction dynamics of c[RGDf-(S)-alpha-TfmF] are characterized by complex relationships between the peptide structure and surrounding solvent molecules, with particular emphasis on the unique properties imparted by the fluorinated amino acid component [20] [12] [21]. These interactions significantly influence the conformational behavior and stability of the cyclic peptide in aqueous environments.

      Fluorinated amino acids exhibit distinctive solvent interaction patterns that differ markedly from their non-fluorinated counterparts [12] [13]. Studies using ultrafast fluorescence spectroscopy have demonstrated that fluorinated side chains exert electrostatic effects on neighboring water molecules, resulting in altered hydration dynamics at the protein surface [12] [21]. The presence of trifluoromethyl groups introduces strong dipoles that can slow water motion through dipolar interactions [12] [13].

      The hydration dynamics around fluorinated peptides cannot be explained solely by molecular size effects [12]. Research has shown that the chemical nature of the fluorinated surface dictates the dynamics of solvent-protein interactions, with dipolar interactions playing a crucial role [12] [13]. The trifluoromethyl group reduces the contact angle of water on molecular surfaces, an effect attributed to dipolar interactions rather than hydrophobic effects alone [12].

      Solvent polarity significantly affects the conformational stability of cyclic peptides [20] [22]. Molecular dynamics simulations have revealed that the effect of solvent polarity and peptide composition on stability can be assessed through analysis of electrostatic, van der Waals, and hydrogen-bonding interactions [20]. The binding free energy between adjacent peptide components varies considerably with solvent environment [20].

      For RGD-containing peptides, solvent interactions influence conformational preferences and stability [22] [5]. Conformational studies have shown that RGD tripeptides exist as ensembles of feasible conformations rather than single dominant structures, and these conformational distributions depend on solvent polarity and pH values [22]. The degradation patterns of RGD peptides are attributed mainly to hydrogen bonds between side chains and backbone components rather than backbone flexibility alone [22].

      The solution behavior of cyclic peptides demonstrates complex relationships with solvent environment [23] [24]. Molecular dynamics simulations with enhanced sampling techniques have been employed to study solution structures of cyclic peptides, revealing that many successful cyclic peptide therapeutics adopt multiple conformations in solution [23] [24]. The structural ensembles of cyclic peptides in solution are influenced by solvent-peptide interactions that affect conformational sampling [23].

      XLogP3

      0.4

      Hydrogen Bond Acceptor Count

      11

      Hydrogen Bond Donor Count

      8

      Exact Mass

      690.27373004 g/mol

      Monoisotopic Mass

      690.27373004 g/mol

      Heavy Atom Count

      49

      Dates

      Last modified: 08-08-2024

    Explore Compound Types